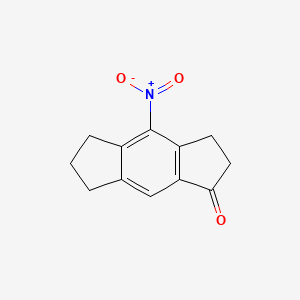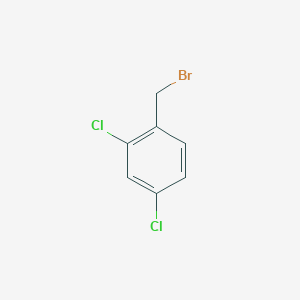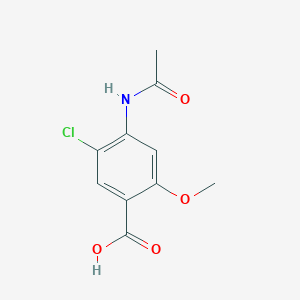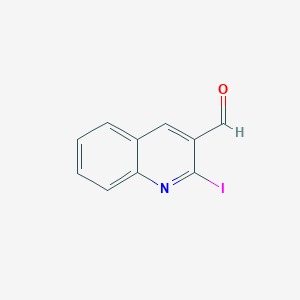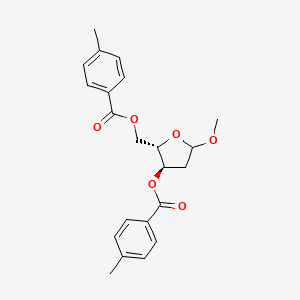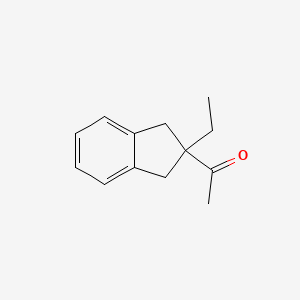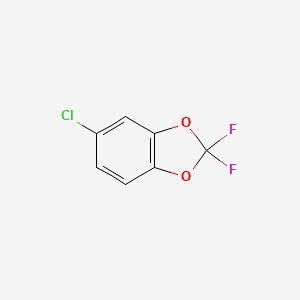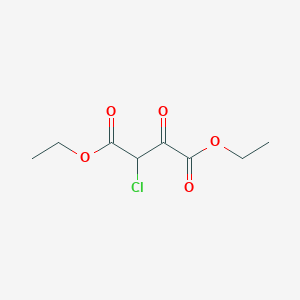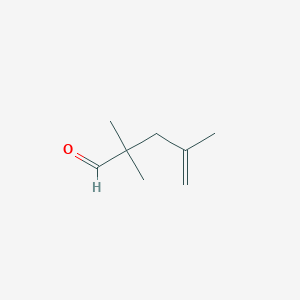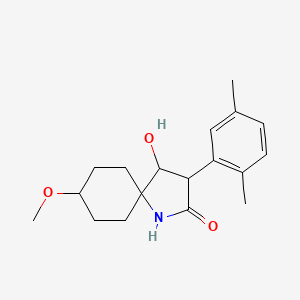
1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-
Overview
Description
Spirotetramat is the member of cyclic ketoenoles. It is an inhibitor of acetyl-CoA carboxylase which is active against a wide spectrum of sucking insects.
Mechanism of Action
Target of Action
Spirotetramat-mono-hydroxy, also known as Spirotetramat, primarily targets a broad spectrum of sucking insects . These insects include aphids, mites, and whiteflies , which are known to cause significant damage to a variety of agricultural crops .
Mode of Action
The compound operates by inhibiting acetyl CoA carboxylase , an enzyme crucial for lipid biosynthesis in insects . This disruption of lipogenesis leads to the death of the insect larvae . It’s worth noting that Spirotetramat is unique in its bidirectional systemicity, moving up and down the crop through both the xylem and phloem .
Biochemical Pathways
The primary biochemical pathway affected by Spirotetramat is lipid biosynthesis . By inhibiting acetyl CoA carboxylase, Spirotetramat disrupts the production of lipids, which are essential components of cell membranes and energy storage molecules . This disruption leads to a downstream effect of larval death .
Pharmacokinetics
Spirotetramat exhibits rapid absorption in rats, reaching maximum plasma concentration of radiolabel within 0.1–2.0 hours after dosing . It is excreted primarily through urine, with faecal excretion accounting for 2–11% of the administered dose . The main metabolic reaction involves the cleavage of the ester group, producing the enol that is subsequently metabolized to a range of metabolites .
Result of Action
The primary molecular effect of Spirotetramat’s action is the inhibition of acetyl CoA carboxylase, leading to disrupted lipid biosynthesis . On a cellular level, this results in the death of insect larvae . The compound is also systemic, meaning it penetrates plant leaves when sprayed on, providing comprehensive protection against pests .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Spirotetramat. For instance, the compound has been found to degrade into different metabolites in different parts of plants and in soil . Moreover, the compound’s residues were found to be concentrated on the peel of fruits . These findings suggest that the compound’s action can be influenced by the specific environmental context in which it is used.
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]decan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-11-4-5-12(2)14(10-11)15-16(20)18(19-17(15)21)8-6-13(22-3)7-9-18/h4-5,10,13,15-16,20H,6-9H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQGJNTUXNUIDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2C(C3(CCC(CC3)OC)NC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432253 | |
| Record name | cis-3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172134-12-1 | |
| Record name | 3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)decan-2-one, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1172134121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Spirotetramat Metabolite BYI08330-mono-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(2,5-DIMETHYLPHENYL)-4-HYDROXY-8-METHOXY-1-AZASPIRO(4.5)DECAN-2-ONE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2TN413993 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How persistent is spirotetramat-mono-hydroxy in the environment, particularly in citrus and soil?
A: While the provided research [, ] doesn't specifically focus on the environmental persistence of spirotetramat-mono-hydroxy, it does highlight that the parent compound, spirotetramat, degrades relatively quickly in both citrus and soil. The half-life of spirotetramat in these matrices ranged from 2.3 to 8.5 days []. It is likely that spirotetramat-mono-hydroxy, being a metabolite, might exhibit different degradation kinetics and potentially persist for a shorter or longer duration. Further research focusing specifically on the environmental fate of spirotetramat-mono-hydroxy is needed to provide a definitive answer.
Q2: Can you elaborate on the analytical methods used to detect and quantify spirotetramat-mono-hydroxy in the research?
A: Both studies employed a similar approach using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the simultaneous determination of spirotetramat and its metabolites, including spirotetramat-mono-hydroxy [, ]. This highly sensitive and selective technique allows for the accurate quantification of trace amounts of these compounds in complex matrices like citrus, peel, pulp, and soil. The researchers validated their methods, demonstrating acceptable accuracy, precision, and limits of detection and quantification for spirotetramat-mono-hydroxy in these matrices.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


